molecular formula C13H12ClFN2O B8705954 2-(4-Chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one CAS No. 64513-04-8

2-(4-Chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No. B8705954
CAS RN: 64513-04-8
M. Wt: 266.70 g/mol
InChI Key: NRGICBYVFJHWFF-UHFFFAOYSA-N
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Patent
US04123252

Procedure details

By substituting 4-chlorophenylhydrazine hydrochloride in the above procedure for 4-chloro-2-fluorophenylhydrazine hydrochloride, 2-(4-chlorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one was prepared, m.p. 183.5°-185° (Lit 186°-187°, Chem. Abs., 67, 11452h).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
11452h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.ClC1C=CC(NN)=CC=1.Cl.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][NH2:20])=[C:15]([F:21])[CH:14]=1.ClC1C=CC(N2[C:37](=[O:38])[C:36]3[CH2:35][CH2:34][CH2:33][CH2:32][C:31]=3N2)=CC=1>>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]2[C:37](=[O:38])[C:36]3[CH2:35][CH2:34][CH2:33][CH2:32][C:31]=3[NH:20]2)=[C:15]([F:21])[CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC(=C(C=C1)NN)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1NC=2CCCCC2C1=O
Step Four
Name
11452h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)N1NC=2CCCCC2C1=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.